molecular formula C23H18FN3O3S2 B2672780 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 330190-15-3

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B2672780
CAS No.: 330190-15-3
M. Wt: 467.53
InChI Key: XWAUCQGRYNYIOT-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group, a thiazole ring, and a sulfonamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are generally mild, and the process is efficient, yielding the desired thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the Hantzsch synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with the synthesis of bacterial cell walls, leading to its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the sulfonamide group contributes to its potential therapeutic effects.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c1-15-6-12-18(13-7-15)32(29,30)27-20-5-3-2-4-19(20)22(28)26-23-25-21(14-31-23)16-8-10-17(24)11-9-16/h2-14,27H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAUCQGRYNYIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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